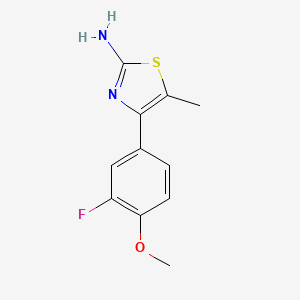
4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a fluorinated methoxyphenyl group, and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine typically involves multi-step reactions. One common method includes the use of a Grignard reagent, which is prepared by reacting an organic halide with magnesium metal in an ethereal solvent . The Grignard reagent is then reacted with a suitable electrophile to form the desired product. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is performed in aqueous conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted thiazole derivatives.
科学研究应用
4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Similar compounds include:
Uniqueness
4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and fluorinated methoxyphenyl group contribute to its stability and reactivity, making it a valuable compound for various research applications.
生物活性
4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine is a synthetic compound belonging to the thiazole family, characterized by its unique structural features, including a thiazole ring and a fluorinated methoxyphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C11H11FN2OS
- Molecular Weight : 224.26 g/mol
- CAS Number : 887031-22-3
Synthesis
The synthesis of this compound typically involves multi-step reactions, with methods including the use of Grignard reagents and various oxidizing and reducing agents. The optimization of reaction conditions is crucial for achieving high yields and purity in industrial settings.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Early studies suggest potential antimicrobial effects, particularly against fungal strains.
- Anticancer Activity : Investigations into its cytotoxic effects have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
The biological activity of this compound is thought to be mediated through interactions with specific molecular targets, such as enzymes and receptors involved in various biological processes. For instance, it may act as an inhibitor of certain cytochrome P450 enzymes, which are critical in drug metabolism and synthesis pathways.
Antifungal Activity
A comparative study highlighted the antifungal properties of thiazole derivatives, including this compound. In vitro tests demonstrated activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents like ketoconazole .
Cytotoxicity Analysis
Cytotoxicity assays conducted on various cell lines (e.g., NIH/3T3) revealed that this compound exhibits selective cytotoxic effects, with IC50 values indicating its potential as an anticancer agent. For example:
| Compound | IC50 (μM) |
|---|---|
| This compound | 148.26 |
| Doxorubicin (control) | >1000 |
This suggests that the compound can effectively target cancer cells while exhibiting minimal toxicity to normal cells .
Structure-Activity Relationship (SAR)
The presence of electronegative substituents like fluorine enhances the biological activity of thiazole derivatives. The SAR analysis indicates that modifications at the para position of the phenyl moiety significantly influence the compound's potency against fungal pathogens .
属性
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2OS/c1-6-10(14-11(13)16-6)7-3-4-9(15-2)8(12)5-7/h3-5H,1-2H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQLOVVUGKHPEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC(=C(C=C2)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













